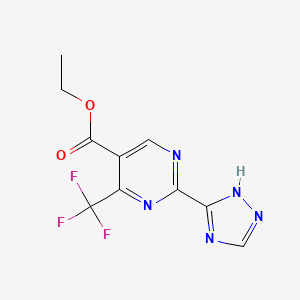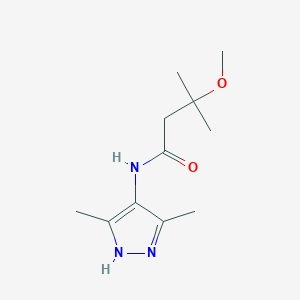![molecular formula C12H16ClNO5S2 B6628278 4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6628278.png)
4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid, commonly known as CMX-2043, is a small molecule drug that has shown potential in treating various diseases. It belongs to the class of sulfonyl-containing molecules and has been extensively studied for its therapeutic properties.
Wirkmechanismus
The exact mechanism of action of CMX-2043 is not fully understood. However, it has been shown to activate the protein kinase C epsilon (PKCε) pathway, which is involved in various cellular processes such as cell survival, proliferation, and apoptosis. CMX-2043 has also been shown to inhibit the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death.
Biochemical and Physiological Effects
CMX-2043 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function and reduce mitochondrial damage. In addition, it has been shown to improve endothelial function and reduce atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CMX-2043 in lab experiments is its low toxicity. It has also been shown to have good bioavailability and pharmacokinetics. However, one of the limitations is its low solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on CMX-2043. One area of research is the potential use of CMX-2043 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of CMX-2043 in treating sepsis, a life-threatening condition caused by an overwhelming immune response to infection. Furthermore, the development of more efficient synthesis methods and the optimization of the pharmacokinetics of CMX-2043 are also areas of future research.
Conclusion
In conclusion, CMX-2043 is a promising small molecule drug that has shown potential in treating various diseases. Its therapeutic properties have been extensively studied, and it has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMX-2043 have been discussed in this paper. Further research on CMX-2043 is needed to fully understand its potential therapeutic properties and to optimize its use in treating various diseases.
Synthesemethoden
The synthesis of CMX-2043 involves the reaction of 2-chloro-5-methylthiophene-4-carboxylic acid with N-(chloromethyl)-N-methylsulfonamide in the presence of a base. The intermediate product obtained is then treated with 1,2-epoxy-4-(hydroxymethyl)butane to obtain CMX-2043. The overall yield of this reaction is around 60%.
Wissenschaftliche Forschungsanwendungen
CMX-2043 has been extensively studied for its potential therapeutic properties in various diseases such as cardiovascular diseases, diabetes, and cancer. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties. In cardiovascular diseases, CMX-2043 has been shown to reduce myocardial infarction size and improve cardiac function. In diabetes, it has been shown to improve insulin sensitivity and reduce hyperglycemia. In cancer, it has been shown to induce apoptosis and inhibit tumor growth.
Eigenschaften
IUPAC Name |
4-[[(5-chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S2/c1-8-6-9(20-10(8)13)21(17,18)14-7-12(11(15)16)2-4-19-5-3-12/h6,14H,2-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGBDQBVPNRFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NCC2(CCOCC2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Methoxypiperidin-1-yl)ethoxy]benzoic acid](/img/structure/B6628201.png)

![[(3R)-3-aminopiperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6628209.png)
![[(3R)-3-aminopiperidin-1-yl]-(2,3-dihydro-1H-inden-5-yl)methanone](/img/structure/B6628212.png)
![5-[(5-Fluoro-2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6628214.png)
![2-[(5-Fluoro-2-methylphenoxy)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6628220.png)
![2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-2-yl]acetic acid](/img/structure/B6628235.png)


![8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B6628255.png)
![2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid](/img/structure/B6628266.png)
![4-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6628268.png)
![7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6628270.png)
![2-[4-(5-Chloro-4-methylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6628283.png)